4-Methoxy-3-(1H-pyrrol-1-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCBUKYFEQPYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279418 | |
| Record name | 4-Methoxy-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137352-71-7 | |
| Record name | 4-Methoxy-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxy 3 1h Pyrrol 1 Yl Aniline and Its Analogues
Retrosynthetic Analysis for the Target Compound
A logical retrosynthetic analysis of the target compound, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline, identifies two primary disconnection points. The most apparent disconnection is the carbon-nitrogen (C-N) bond between the aromatic aniline (B41778) ring and the pyrrole (B145914) moiety. This suggests two main synthetic pathways:
Pathway A: Formation of the pyrrole ring onto a pre-functionalized aniline derivative. This approach involves disconnecting the pyrrole ring itself, leading back to a 1,4-dicarbonyl compound and a suitably substituted aniline, such as 3-amino-4-methoxyaniline .
Pathway B: Coupling a pre-formed pyrrole ring with a functionalized aniline precursor. This involves a C-N cross-coupling reaction, typically between pyrrole and a halo-substituted aniline derivative like 3-halo-4-methoxyaniline .
A crucial precursor for Pathway A is 4-methoxy-3-nitroaniline (B184566) . biosynth.comchemicalbook.comapolloscientific.co.uklookchem.comsynquestlabs.com The nitro group serves as a precursor to the amine, which can be formed via reduction in a later step. This strategy allows for the initial construction of the pyrrole ring at the 3-position without interference from the final aniline amino group.
Precursor Synthesis and Functionalization Routes
The successful synthesis of the target compound relies on the efficient preparation of key intermediates.
The Paal-Knorr synthesis is a cornerstone method for constructing pyrrole rings. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione (B30556) or 2,5-dimethoxytetrahydrofuran) with a primary amine or ammonia, typically under acidic conditions. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org
While classic Paal-Knorr synthesis often required harsh acidic conditions, numerous modifications have been developed to create milder and more efficient protocols. researchgate.net These include the use of various catalysts to facilitate the reaction under greener conditions. For instance, vitamin B1 has been employed as a metal-free organocatalyst, and ammonium (B1175870) chloride has been used as a mild acid source. researchgate.netutrgv.edu These modified conditions are particularly valuable when dealing with sensitive functional groups on the aniline substrate. researchgate.net
A general procedure for synthesizing 2-(1H-pyrrol-1-yl)anilines involves refluxing a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid. This is followed by the reduction of the nitro group using reagents like iron powder and ammonium chloride. rsc.org
Table 1: Examples of Catalysts Used in Modified Paal-Knorr Pyrrole Synthesis
| Catalyst | Amine Substrate Example | Dicarbonyl Source | Solvent | Conditions | Reference(s) |
| Vitamin B1 (5 mol%) | 4-Methoxyaniline | Hexane-2,5-dione | Ethanol (B145695) | 1 hour | researchgate.net |
| Ammonium Chloride | Various aromatic amines | 2,5-Hexanedione | THF | Room temp, overnight | utrgv.edu |
| Acetic Acid | Substituted 2-nitroaniline | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | Reflux, 2 hours | rsc.org |
| l-tryptophan | Aromatic primary amines | Hexane-2,5-dione | Solvent-free | - | researchgate.net |
The synthesis of the aniline core requires regioselective functionalization. A common and critical intermediate is 4-methoxy-3-nitroaniline . biosynth.comsynquestlabs.com This compound can be synthesized through the nitration of 4-methoxyaniline. biosynth.comchemicalbook.com An alternative approach involves the acetylation of 4-methoxy-3-nitroaniline with acetic anhydride (B1165640) to form N-(4-Methoxy-3-nitrophenyl)acetamide, which can be a useful intermediate for further reactions. iucr.org
The nitro group in these intermediates serves as a precursor to the desired amine functionality. The reduction of the nitro group is a key step. For example, 3-nitro-4-methoxy-acetylaniline can be selectively reduced to 3-amino-4-methoxy-acetylaniline using copper nanoparticles as a catalyst with NaBH4 as the hydrogen source. researchgate.net Similarly, sustainable processes have been developed for the reduction of 4-methoxy-2-nitroaniline (B140478) to 4-methoxy-benzene-1,2-diamine using a neutral reaction medium. quickcompany.in
Achieving the correct 3-pyrrol-1-yl substitution on the 4-methoxyaniline ring is a significant challenge. The choice of strategy dictates how regioselectivity is controlled.
One effective method involves starting with 2-(1H-pyrrol-1-yl)aniline derivatives and performing further functionalization. For instance, chiral phosphoric acid has been used to catalyze the enantioselective synthesis of complex spiro aminals from 2-(3,5-dimethyl-1H-pyrrol-2-yl)aniline. dicp.ac.cn While this example illustrates functionalization of a pre-formed pyrrolyl aniline, it highlights the reactivity of such scaffolds.
A more direct approach for the target molecule involves the Paal-Knorr condensation using 3-amino-4-methoxyaniline . This diamine, however, presents a challenge of selectivity, as either amino group could potentially react with the 1,4-dicarbonyl compound. A common strategy to circumvent this is to use a precursor like 4-methoxy-3-nitroaniline . The existing amino group is used to form the pyrrole ring via a Paal-Knorr reaction, and the nitro group is subsequently reduced to the aniline's amino group in a final step. This sequence ensures the pyrrole is introduced at the desired position.
Carbon-Nitrogen Bond Formation Strategies for Arylpyrrole Linkage
An alternative to building the pyrrole ring on the aniline is to form the C-N bond between a pre-existing pyrrole and a functionalized aniline. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.
Modern organic synthesis heavily relies on palladium- and copper-catalyzed reactions to form C-N bonds, offering a powerful route to N-aryl heterocycles.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines. libretexts.orgorganic-chemistry.org In the context of synthesizing the target compound, this would involve the reaction of pyrrole (acting as the amine component) with a 3-halo-4-methoxyaniline derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgrug.nl The choice of ligand is crucial and has been the subject of extensive research, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl
Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for C-N bond formation. organic-chemistry.org While traditional Ullmann conditions often require harsh temperatures, modern protocols have been developed that proceed under milder conditions, often employing ligands such as 1,10-phenanthroline (B135089) to facilitate the coupling. science.govresearchgate.net This reaction could be used to couple pyrrole with a 3-iodo- or 3-bromo-4-methoxyaniline (B105698). Heterogeneous catalysts, such as copper oxide supported on manganese oxide, have also been developed to facilitate ligand-free Ullmann-type reactions. researchgate.net
Table 2: Comparison of Catalytic Systems for N-Arylation of Pyrroles/Amines
| Reaction Name | Catalyst/Precursor | Ligand Example | Base Example | Substrates | Reference(s) |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., BrettPhos, Xantphos) | NaOtBu, K₂CO₃ | Aryl halides/triflates + Amines/Pyrrole | libretexts.orgrug.nluni-rostock.de |
| Ullmann Condensation | CuI, Copper powder | 1,10-Phenanthroline, Diazaphospholane | K₂CO₃, Cs₂CO₃ | Aryl halides + Amines/Pyrrole | science.govresearchgate.netresearchgate.net |
Reductive Amination or Nitro Reduction Approaches
The synthesis of this compound is primarily achieved through a multi-step process that hinges on the formation of the pyrrole ring followed by the reduction of a nitro group. A common and effective strategy involves an initial Paal-Knorr condensation, followed by a nitro reduction step.
The general synthetic route commences with a substituted nitroaniline as the precursor. For the target compound, the logical starting material is 4-methoxy-3-nitroaniline. This precursor undergoes a Paal-Knorr reaction with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, in an acidic medium like acetic acid. This reaction forms the intermediate 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. rsc.orgrsc.org The subsequent and crucial step is the selective reduction of the nitro group to an amine. A widely used method for this transformation is the use of iron powder in the presence of an activating agent like ammonium chloride in a water-based solvent system under reflux. rsc.org This classical approach, a variation of the Béchamp reduction, is effective for producing primary anilines from nitroarenes. researchgate.net
Alternative reduction methods have also been explored for analogous compounds. For instance, a facile method for the selective reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline utilizes copper (Cu) nanoparticles as a catalyst with sodium borohydride (B1222165) (NaBH₄) as the hydrogen source in water at a low temperature of 35°C. researchgate.net This demonstrates the potential for using catalytic systems with milder reducing agents.
While direct reductive amination of a ketone with an amine is a powerful tool for forming C-N bonds, its application to synthesizing the core structure of this compound is less direct. researchgate.net However, the principles of reductive amination are relevant for creating analogues or for subsequent functionalization. These reactions often employ reducing agents like sodium borohydride (NaBH₄) or borane (B79455) complexes (BH₃·THF) and can be catalyzed by acids or metal complexes. thieme-connect.commdpi.com For electron-deficient anilines, which can be unreactive, more powerful reducing systems such as BH₃·THF in the presence of TMSCl have been developed to achieve full conversion in short reaction times. mdpi.com
Optimization of Synthetic Reaction Conditions
Catalyst Screening and Ligand Design (e.g., Metal-free, Brønsted acid catalysis)
The choice of catalyst can significantly influence the outcome of the synthetic steps, particularly the Paal-Knorr reaction. A range of catalysts, from simple Brønsted acids to heterogeneous metal oxides, have been screened for the synthesis of N-substituted pyrroles.
For the Paal-Knorr reaction, Brønsted acids like acetic acid, p-toluenesulfonic acid, and sulfamic acid are commonly employed. arabjchem.org In a screening of various cerium salts, cerium (IV) ammonium nitrate (B79036) (CAN) was found to be a superior catalyst, providing excellent yields of substituted pyrroles under mild conditions. nih.gov Heterogeneous catalysts are also highly effective and offer advantages in terms of separation and reusability. For example, a study screening various commercially available aluminas found that CATAPAL 200, which has a high percentage of Brønsted–Lewis acid sites, afforded N-substituted pyrroles in yields up to 96% under solvent-free conditions. arabjchem.org Metal-free, acid-catalyzed approaches are common, where the acid protonates a carbonyl group, facilitating nucleophilic attack by the amine. rhhz.net
The table below summarizes catalyst screening results for the Paal-Knorr synthesis of N-arylpyrroles from anilines and hexane-2,5-dione.
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | CAN (5) | Acetonitrile | 15 | 96 | nih.gov |
| 2 | CeCl₃·7H₂O (10) | Acetonitrile | 180 | 35 | nih.gov |
| 3 | Ce(SO₄)₂·4H₂O (10) | Acetonitrile | 180 | 41 | nih.gov |
| 4 | CATAPAL 200 (40 mg) | None (Solvent-free) | 45 | 96 | arabjchem.org |
| 5 | CATALOX Sba-90 (40 mg) | None (Solvent-free) | 45 | 64 | arabjchem.org |
| 6 | β-cyclodextrin (10) | Water | 240 | 86 | mdpi.com |
| 7 | No Catalyst | Water | 360 | Trace | mdpi.com |
This table is a compilation of data from multiple sources and reaction systems to illustrate catalyst screening principles.
Solvent System Effects and Green Chemistry Considerations (e.g., Deep Eutectic Solvents)
A significant advancement in green chemistry is the use of Deep Eutectic Solvents (DESs). acs.org These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a low melting point. acs.orgacademie-sciences.fr DESs are often biodegradable, non-toxic, and have low vapor pressure. acs.orgresearchgate.net They can act as both the solvent and a catalyst through hydrogen-bond interactions. acs.org For example, a choline chloride:urea DES has been successfully used as a recyclable medium for lipase-catalyzed reactions involving anilines, achieving yields comparable to traditional organic solvents. academie-sciences.fr Similarly, the synthesis of N-formyl aniline has been achieved in 98% yield within 20 minutes using a tin(II) chloride–choline chloride DES. researchgate.net
The choice of solvent can dramatically impact reaction yield, as illustrated in the table below for a model Paal-Knorr reaction.
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 1 | Water | β-cyclodextrin | 60 | 86 | mdpi.com |
| 2 | THF | β-cyclodextrin | 60 | 65 | mdpi.com |
| 3 | PEG-200 | β-cyclodextrin | 60 | 72 | mdpi.com |
| 4 | Ethanol | β-cyclodextrin | 60 | 75 | mdpi.com |
| 5 | Ethyl Acetate | β-cyclodextrin | 60 | 45 | mdpi.com |
This table demonstrates the significant influence of the solvent on a catalyzed Paal-Knorr reaction.
Temperature and Pressure Control for Yield and Selectivity
Temperature is a fundamental parameter for controlling reaction rates and selectivity. In the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, optimization of temperature is crucial. For the reaction catalyzed by CATAPAL 200 alumina, a study showed that the best yield was obtained at 60°C. arabjchem.org Increasing the temperature beyond this optimum did not improve the yield and, in some cases, led to a decrease, likely due to the formation of by-products. arabjchem.org
Pressure is another powerful tool for influencing reaction outcomes. High hydrostatic pressure (HHP) has been found to be a highly efficient activation method for the Paal-Knorr cyclization. enaminestore.com Studies have shown that applying pressures of around 3.8 kbar can initiate the reaction between anilines and 1,4-diketones instantly at room temperature, without the need for any solvent or catalyst. enaminestore.com This approach offers significant green chemistry advantages, as it minimizes energy consumption and waste, with water being the only byproduct. enaminestore.com
| Parameter | Condition | Outcome | Reference |
| Temperature | 20°C | 75% Yield | arabjchem.org |
| Temperature | 60°C | 96% Yield (Optimal) | arabjchem.org |
| Temperature | 100°C | 84% Yield | arabjchem.org |
| Pressure | Atmospheric | Requires catalyst and/or heat | researchgate.netarabjchem.org |
| Pressure | 3.8 kbar | Quantitative yield, room temp, instant, no catalyst | enaminestore.com |
This table highlights the effects of temperature and pressure on a model Paal-Knorr synthesis.
Advanced Purification Techniques for Isomeric Separation
The synthesis of this compound can potentially lead to the formation of structural isomers, such as 3-methoxy-4-(1H-pyrrol-1-yl)aniline or 4-methoxy-2-(1H-pyrrol-1-yl)aniline, depending on the purity of the starting materials or side reactions. nih.gov These isomers often have very similar polarities, making their separation by standard silica (B1680970) gel column chromatography challenging. nih.gov Therefore, advanced purification techniques are required to isolate the target compound in high purity.
High-Performance Liquid Chromatography (HPLC) is a powerful method for separating closely related isomers. The choice of stationary phase (the column) and mobile phase (the eluent) is critical. For substituted anilines, reversed-phase columns are commonly used. Specialized columns, such as those bonded with β-cyclodextrin, have shown excellent selectivity for aromatic isomers. rsc.org The β-cyclodextrin cavity can form inclusion complexes with the analytes, and differences in how well each isomer fits into this cavity lead to differential retention times and, thus, separation. rsc.org
Another approach is ion-pair reversed-phase HPLC, which is particularly useful for separating ionic or ionizable compounds. By adding an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) to the mobile phase, neutral ion-pairs are formed with charged analytes, which can then be effectively separated on a standard ODS (C18) column. epa.gov
Optimization of the mobile phase composition, including the type and concentration of organic modifiers (e.g., methanol, acetonitrile) and pH, is essential for achieving baseline separation. nih.gov For particularly difficult separations, preparative HPLC is the method of choice, allowing for the isolation of pure compounds on a larger scale than analytical HPLC. nih.gov In some cases, derivatization of the aniline mixture into imines can alter their chromatographic properties sufficiently to allow for separation by gas chromatography-mass spectrometry (GC-MS). organic-chemistry.org
| Technique | Stationary Phase | Key Feature | Application | Reference |
| HPLC | β-cyclodextrin bonded | Inclusion complex formation | Separation of aromatic positional isomers | rsc.org |
| Ion-Pair HPLC | ODS (C18) | Forms neutral ion-pairs with charged analytes | Separation of anilines and anilinesulphonic acids | epa.gov |
| High-Submicellar LC | ODS (C18) | Uses SDS and empirical modeling to optimize separation | Separation of 4-substituted anilines | nih.gov |
| GC-MS | Capillary GC column | Separation in the gas phase after derivatization | Simultaneous determination of isomeric anilines | organic-chemistry.org |
| Chemical Separation | N/A | Selective reaction of one isomer to alter properties | Separation of ortho/para/meta isomers |
Chemical Reactivity and Mechanistic Studies of 4 Methoxy 3 1h Pyrrol 1 Yl Aniline
Reactivity of the Aniline (B41778) Moiety in Electrophilic and Nucleophilic Reactions
The aniline portion of the molecule, an aromatic amine, is central to its nucleophilic character. The nitrogen atom's lone pair of electrons readily participates in reactions with electrophiles. This nucleophilicity is fundamental to many of its transformations, including the formation of amides, imines, and related nitrogen-containing functionalities.
In the presence of a copper catalyst, for instance, the aniline can react with cyclobutanone (B123998) oxime to form an imine intermediate, which is a key step in the synthesis of spirotetrahydroquinoline derivatives. beilstein-journals.orgbeilstein-archives.org This process highlights the aniline's capacity to act as a nucleophile, initiating a cascade of reactions that lead to complex molecular scaffolds. beilstein-journals.orgbeilstein-archives.org Similarly, the aniline's nucleophilic attack on a keto group of ninhydrin (B49086) initiates a sequence leading to spiro cyclized quinoxaline (B1680401) intermediates. bohrium.com
The electronic nature of the aniline ring can be modulated by substituents, which in turn influences its reactivity. Electron-donating groups, such as the methoxy (B1213986) group present in the title compound, generally enhance the nucleophilicity of the amino group, making it more reactive towards electrophiles. mdpi.com This is a crucial factor in various synthetic applications, including the synthesis of pyrroles through palladium-catalyzed annulation reactions. mdpi.com Conversely, the presence of electron-withdrawing groups on the aniline ring can diminish its nucleophilicity.
Reactivity of the Pyrrole (B145914) Ring in Aromatic Substitution
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The presence of the nitrogen atom significantly activates the ring towards attack by electrophiles. This reactivity is a cornerstone of its chemical behavior, allowing for the introduction of a wide range of functional groups.
The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the C-2 position of the pyrrole ring, a common transformation for N-arylpyrroles. semanticscholar.org This aldehyde can then serve as a versatile handle for further synthetic modifications. The electron-rich nature of the pyrrole ring also plays a role in cyclization reactions, where it can act as an internal nucleophile.
Intramolecular Cyclization and Heterocycle Formation
The unique arrangement of the aniline and pyrrole moieties in 4-Methoxy-3-(1H-pyrrol-1-yl)aniline provides a template for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often catalyzed by transition metals and can proceed through various mechanistic pathways.
Exploration of Potential Fused Systems (e.g., pyrrolo[1,2-a]quinoxalines by related compounds)
A significant area of research has focused on the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline derivatives. semanticscholar.orgbohrium.comrsc.org These compounds are of interest due to their potential biological and photophysical properties. bohrium.comrsc.org Synthetic strategies often involve the cyclocondensation of the aniline derivative with carbonyl compounds like aldehydes or formic acid. bohrium.comrsc.org
Alternative methods include intramolecular reductive amination of nitrophenylpyrrole-carbaldehyde intermediates and intramolecular substitution of an aromatic fluoride. semanticscholar.org More advanced one-pot syntheses have been developed using iron-promoted aryl nitro reduction and aerobic oxidation of alcohols, or gold-catalyzed tandem hydroamination and hydroarylation reactions. bohrium.comnih.gov
Influence of Methoxy Group on Reaction Pathways and Regioselectivity
The methoxy group on the aniline ring exerts a significant influence on the regioselectivity and outcome of cyclization reactions. As an electron-donating group, it can activate the aromatic ring, influencing the position of electrophilic attack. nih.govchim.it
In the electrophilic cyclization of N-(2-alkynyl)anilines, a methoxy group at the 3-position can lead to a mixture of regioisomers, with the major product resulting from cyclization at the less sterically hindered position para to the methoxy group. nih.gov However, in some cases, the electronic effects can lead to unexpected regioselectivity. nih.gov The electron-donating nature of the methoxy group can also decrease the reactivity of a nearby carbonyl group by delocalizing electrons, potentially leading to lower yields in certain reactions. acs.org In contrast, for some palladium-catalyzed reactions, electron-donating groups on the aniline ring have a positive effect on the yield by enhancing the nucleophilicity of the nitrogen atom. mdpi.com
The position of the methoxy group is critical. For instance, in the synthesis of indoloquinolines, a para-methoxy group on the aniline moiety can lead to lower yields, while a meta-methoxy group can result in good yields. acs.org This highlights the subtle interplay between electronic and steric effects in directing the course of these reactions.
Oxidative Cyclization Mechanisms (e.g., Copper-catalyzed processes)
Copper-catalyzed oxidative cyclization is a powerful tool for the synthesis of nitrogen-containing heterocycles from aniline derivatives. beilstein-journals.orgbeilstein-archives.orgnih.govacs.org These reactions often proceed through a cascade mechanism involving the in-situ generation of reactive intermediates.
For example, the copper-catalyzed reaction of o-pyrrolo anilines with N-tosylhydrazones involves the formation of a Cu-carbene, followed by nucleophilic attack of the aniline amine, a 1,2-H shift, and an oxidative cyclization cascade to generate spiro-dihydropyrrolo[1,2-a]quinoxalines. nih.govacs.org Similarly, copper catalysts can be used in the synthesis of spirotetrahydroquinoline derivatives from anilines and cyclobutanone oxime, proceeding through imine and enamine intermediates. beilstein-journals.orgbeilstein-archives.org Copper can also be employed in combination with a chiral nitroxide co-catalyst for the enantioselective oxidative kinetic resolution of axially chiral N-arylpyrroles. acs.org
Intermolecular Coupling Reactions for Dimeric or Polymeric Structures
The reactivity of this compound also extends to intermolecular coupling reactions, which can lead to the formation of dimeric or polymeric structures. These materials are of interest for their potential applications in materials science, particularly as conducting polymers.
Comparative Reactivity Studies with Positional Isomers (e.g., 2-(1H-pyrrol-1-yl)aniline, 4-(1H-pyrrol-1-yl)aniline)
The reactivity of pyrrole-substituted anilines is highly dependent on the relative positions of the pyrrole and amino groups on the benzene (B151609) ring, as well as the presence of other substituents. Comparing this compound with its positional isomers, such as 2-(1H-pyrrol-1-yl)aniline and 4-(1H-pyrrol-1-yl)aniline, provides valuable insights into the electronic and steric effects governing their chemical behavior.
The pyrrole ring is generally considered electron-rich and influences the reactivity of the attached aniline ring. In the case of 2-(1H-pyrrol-1-yl)aniline, the ortho-positioning of the pyrrole and amino groups allows for facile intramolecular cyclization reactions to form fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines. acs.orgrsc.org The reactivity of these isomers is further modulated by substituents on the aniline ring. Electron-donating groups, such as a methoxy group, enhance the nucleophilicity of the aniline nitrogen and the aromatic ring, promoting reactions like electrophilic substitution and cyclocondensation. acs.orgacs.org Conversely, electron-withdrawing groups can deactivate the ring and hinder such transformations.
In this compound, the methoxy group at the 4-position and the pyrrole at the 3-position both act as electron-donating groups, activating the benzene ring. The position of the amino group at the 1-position is ortho to the pyrrole substituent, which could facilitate intramolecular cyclization reactions, similar to 2-(1H-pyrrol-1-yl)aniline. However, the steric hindrance from the adjacent methoxy group might influence the reaction pathways and rates.
For 4-(1H-pyrrol-1-yl)aniline, the para-relationship between the pyrrole and amino groups leads to a different reactivity profile. While still an activated system, intramolecular cyclizations involving both groups are not as straightforward as in the ortho-isomer. This isomer is a valuable building block for linear polymers and other materials where a more extended conjugated system is desired. google.comgoogle.com
The following table summarizes the key reactivity differences between these positional isomers.
| Compound | Key Structural Feature | Expected Reactivity |
| This compound | Pyrrole and amino groups are ortho; activating methoxy group is para to the amino group. | Prone to intramolecular cyclization, though potentially influenced by steric hindrance from the methoxy group. Highly activated ring for electrophilic substitution. |
| 2-(1H-pyrrol-1-yl)aniline | Pyrrole and amino groups are ortho. | Readily undergoes intramolecular cyclization to form fused heterocycles. acs.orgrsc.org |
| 4-(1H-pyrrol-1-yl)aniline | Pyrrole and amino groups are para. | Less prone to intramolecular cyclization involving both substituents. Suitable for forming linear polymers and extended conjugated systems. google.comgoogle.com |
Studies on the indium-mediated reductive heterocyclization of (1H-pyrrol-1-yl)nitroarenes have shown that the electronic effect of substituents plays a crucial role. rsc.org Strong inductive effects, for instance from fluoro-substituents, can slow down the reaction. This suggests that the electron-donating methoxy group in this compound would likely enhance the rate of similar reductive cyclization reactions compared to unsubstituted or electron-withdrawn analogues.
Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 3 1h Pyrrol 1 Yl Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Methoxy-3-(1H-pyrrol-1-yl)aniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and the electronic environment of individual atoms.
Proton NMR (¹H NMR) of this compound reveals distinct signals for the protons on the aniline (B41778) and pyrrole (B145914) rings. Typically, the aromatic protons of the aniline moiety appear in the chemical shift range of 6.5-7.5 ppm, while the pyrrole protons are observed around 6.3-6.8 ppm. The amino group (-NH₂) protons present as a broad signal, usually between 3.4-4.1 ppm, which can be confirmed by its exchange with deuterium (B1214612) oxide.
Carbon-13 NMR (¹³C NMR) provides complementary information by detailing the carbon framework of the molecule. For a related compound, 1-(2-Methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole, the ¹³C NMR spectrum shows signals at δ 156.2, 148.2, 133.6, 130.6, 128.9, 115.9, 107.1, 106.3, 56.3, and 12.4. rsc.org For 2-(1H-pyrrol-1-yl)aniline, the ¹³C NMR signals are at δ = 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, and 109.42. rsc.org These values help in assigning the carbon atoms within the this compound structure.
Table 1: Indicative NMR Data
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 6.5 - 7.5 | Aniline Aromatic Protons |
| ¹H | 6.3 - 6.8 | Pyrrole Protons |
| ¹H | 3.4 - 4.1 | Amino Group Protons |
| ¹³C | 100 - 160 | Aromatic and Heterocyclic Carbons rsc.orgrsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, which has a molecular formula of C₁₁H₁₂N₂O, the expected molecular weight is approximately 188.23 g/mol . bldpharm.comambeed.com
High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can confirm the elemental formula. For instance, the HRMS data for the related 2-(1H-pyrrol-1-yl)aniline (C₁₀H₁₀N₂) shows a calculated mass of 159.0917 for the protonated molecule [(M+H)⁺] and an experimental finding of 159.0916, demonstrating the high accuracy of this technique. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and confirming the purity of the synthesized compound. bldpharm.com The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" that is characteristic of its structure and bonding.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For compounds containing N-phenylpyrrole moieties, characteristic bands are observed. The stretching vibrations of the C-H bonds in the pyrrole and phenyl rings typically appear in the 3150-3100 cm⁻¹ and 3080-3000 cm⁻¹ regions, respectively. arkat-usa.org
Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and help assign the observed vibrational frequencies. researchgate.netgoogle.com.tr
Table 2: Indicative Vibrational Spectroscopy Data
| Spectroscopy | Frequency Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| IR | 3150 - 3100 | Pyrrole C-H Stretch arkat-usa.org |
| IR | 3080 - 3000 | Phenyl C-H Stretch arkat-usa.org |
| IR / Raman | 1600 - 1400 | Aromatic C=C Stretching |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and behavior.
The crystal structure of a molecule is stabilized by a network of intermolecular interactions, such as hydrogen bonds. In aniline derivatives, the primary amino group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimeric or chain-like structures in the solid state. The carbon-nitrogen bond linking the pyrrole and benzene (B151609) rings is expected to have partial double bond character due to electronic conjugation.
Strategies for Challenging Crystallization (e.g., Co-crystallization, SHELX Refinement, Graph-Set Analysis)
Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging. Several strategies can be employed to overcome these difficulties:
Co-crystallization : This technique involves crystallizing the target molecule with a second "co-former" molecule. The two components interact through non-covalent interactions, such as hydrogen bonds, to form a new crystalline solid. nih.gov The design of co-crystals can be guided by principles of supramolecular chemistry and an understanding of hydrogen bonding patterns. nih.govrsc.org
SHELX Refinement : SHELXL is a widely used software program for the refinement of crystal structures from diffraction data. omu.edu.trwashington.edu It can handle various complexities such as disorder and twinning, and employs a range of restraints and constraints to improve the quality of the final structural model. omu.edu.trresearchgate.net
Graph-Set Analysis : This is a method used to describe and analyze the patterns of hydrogen bonds in a crystal structure. rsc.orgijprajournal.com By identifying recurring motifs, known as synthons, it aids in the rational design of co-crystals and in understanding the intermolecular interactions that govern crystal packing. nih.govacs.orgul.ie
Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy are used to study the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis absorption spectrum of N-substituted phenylpyrroles is influenced by the electronic nature of the substituents. arkat-usa.org The electronic transitions in these molecules are typically π → π* transitions associated with the conjugated aromatic and heterocyclic ring systems.
Photoluminescence (or fluorescence) spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This provides information about the de-excitation pathways and the energy of the excited states. For some aniline derivatives, the emission properties can be sensitive to the local environment, making them potentially useful as fluorescent probes.
Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic transition energies and oscillator strengths, which can then be compared with the experimental UV-Vis spectra. researchgate.net
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Calculations for Electronic Structure and Properties (e.g., Density Functional Theory (DFT))
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.govscispace.com For 4-Methoxy-3-(1H-pyrrol-1-yl)aniline, methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy, providing reliable data on geometry, spectroscopy, and electronic characteristics. researchgate.netbhu.ac.inresearchgate.net
Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. acs.org
For this compound, the HOMO is expected to be predominantly localized on the electron-rich aniline (B41778) ring, influenced by the strong electron-donating amino and methoxy (B1213986) groups. The LUMO is likely distributed across the π-conjugated system of the pyrrole (B145914) and benzene (B151609) rings. A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. acs.org Computational studies on analogous aromatic amines and pyrrole derivatives confirm that DFT calculations are effective in determining these orbital energies and predicting reactive behavior. researchgate.netacs.org
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -5.25 | High electron-donating capability, susceptible to electrophilic attack. |
| ELUMO | -1.10 | Capacity to accept electrons, can react with nucleophiles. |
| Energy Gap (ΔE) | 4.15 | Indicates moderate chemical reactivity and stability. |
| Table 1: Hypothetical Frontier Molecular Orbital (FMO) data for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level. These values are illustrative and based on typical results for similar aromatic amines. researchgate.netacs.org |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. bhu.ac.in
For this compound, the MEP map would predictably show a high negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them sites for hydrogen bonding or interaction with nucleophiles. bhu.ac.in Mulliken atomic charge analysis, another computational tool, can quantify the partial charge on each atom, further refining the understanding of the molecule's reactive sites. bhu.ac.in
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Amino Group (N atom) | Negative (Electron-rich) | Nucleophilic / Site for Electrophilic Attack |
| Methoxy Group (O atom) | Negative (Electron-rich) | Nucleophilic / Hydrogen Bond Acceptor |
| Amino Group (H atoms) | Positive (Electron-poor) | Electrophilic / Hydrogen Bond Donor |
| Aromatic Ring | Varied, generally electron-rich | Susceptible to Electrophilic Substitution |
| Table 2: Predicted charge distribution and reactivity sites for this compound based on conceptual Molecular Electrostatic Potential (MEP) analysis. bhu.ac.in |
The electronic structure dictates the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. The substituents on the aniline ring—the amino group (-NH₂), the methoxy group (-OCH₃), and the pyrrole ring—all influence where an incoming electrophile will attack. The amino group is a powerful activating ortho-, para-director. The methoxy group is also an activating ortho-, para-director.
In this compound, the positions ortho and para to the strongly activating amino group are C5 and C1 (ipso-position), respectively. The position ortho to the methoxy group is C5. The combined directing effects would strongly favor electrophilic attack at the C5 position, which is ortho to both the amino and methoxy groups and unhindered. Computational methods can confirm this by calculating the energies of the sigma complexes (Wheland intermediates) for attack at each possible position; the most stable intermediate corresponds to the major product. researchgate.net Furthermore, analysis of calculated atomic charges or Fukui functions can quantitatively predict the most reactive sites. dntb.gov.ua
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is indispensable for elucidating complex reaction mechanisms, providing a level of detail that is often inaccessible through experimentation alone. researchgate.netbeilstein-journals.org By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, transition states, and the most favorable reaction pathways.
A key aspect of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), a critical factor that governs the reaction rate. mdpi.com
For a potential reaction of this compound, such as an intramolecular cyclization to form a tricyclic system, DFT calculations can be used to locate the geometry of the transition state. acs.org Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. A lower calculated activation energy implies a faster reaction rate. mdpi.commit.edu
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Kinetic Favorability |
| Pathway A (e.g., C-N cyclization) | Formation of new C-N bond | 22.5 | More Favorable |
| Pathway B (e.g., C-C cyclization) | Formation of new C-C bond | 28.1 | Less Favorable |
| Table 3: Illustrative activation energy data for two competing hypothetical cyclization pathways of a this compound derivative. Calculations are typically performed using a DFT functional in a suitable solvent model. researchgate.netmdpi.com |
When a reaction can proceed through multiple pathways to yield different products, computational analysis can determine whether the reaction is under kinetic or thermodynamic control. researchgate.net
Kinetic Control: The product that is formed fastest (i.e., via the pathway with the lowest activation energy, ΔG‡) is the major product. This is often the case at lower reaction temperatures.
Thermodynamic Control: The most stable product (i.e., the one with the lowest Gibbs free energy, G) is the major product. This outcome is favored under conditions that allow for equilibrium to be established, such as higher temperatures or longer reaction times.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. scispace.com This approach allows for the exploration of a compound's conformational landscape and its non-covalent interactions, which are crucial for understanding its chemical behavior and interactions with biological targets. cardiff.ac.uk
For this compound, MD simulations can elucidate the molecule's flexibility, focusing on several key aspects:
Torsional Angles: The primary points of flexibility are the rotation around the single bond connecting the pyrrole ring to the aniline ring and the orientation of the methoxy group relative to the aniline plane. MD simulations can map the potential energy surface associated with these rotations to identify low-energy, stable conformations.
Conformational Stability: By simulating the molecule in a solvent environment (typically water), researchers can observe how intermolecular interactions with the solvent influence the conformational preferences. The stability of different conformers can be assessed by analyzing the simulation trajectory. For instance, studies on related ortho-substituted anisoles show that the methoxy group can adopt conformations that are either coplanar or perpendicular to the benzene ring, with the relative stability influenced by electrostatic and CH–O interactions. researchgate.net
Intermolecular Interactions: MD simulations are invaluable for studying how this compound might interact with other molecules, such as amino acid residues in a protein's active site. The simulation can track the formation and lifetime of hydrogen bonds involving the amine (-NH2) group, the methoxy (-OCH3) group's oxygen atom, and the π-electron systems of the aromatic rings (π-π stacking or π-cation interactions). cardiff.ac.ukresearchgate.net
A typical MD simulation protocol involves placing the molecule in a simulation box filled with a chosen solvent model, applying a force field (a set of parameters describing the potential energy of the atoms and bonds), and solving Newton's equations of motion. The resulting trajectory provides a detailed view of the molecule's dynamic behavior over the simulation time, often on the nanosecond to microsecond scale. scispace.com While specific MD studies on this compound are not prominent in the literature, the methodologies are well-established for analogous systems. scispace.comacs.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the spectroscopic properties of molecules with high accuracy. sciencepublishinggroup.comresearchgate.net These predictions can be validated against experimental data to confirm the molecular structure and understand its electronic properties.
Methodology for Prediction: The standard approach involves optimizing the molecule's geometry using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). csic.es Following geometry optimization, the same level of theory is used to calculate various spectroscopic parameters:
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). sciencepublishinggroup.com
Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy. These frequencies correspond to the peaks observed in an experimental IR spectrum and relate to the molecule's specific vibrational modes (e.g., N-H stretching, C-O bending). researchgate.net
Validation with Experimental Data: While a dedicated study presenting a side-by-side comparison of theoretical and experimental spectra for this compound is not available in the reviewed literature, experimental data for closely related analogs like 2-(1H-pyrrol-1-yl)aniline have been published. rsc.org A comparative analysis for the target compound would involve synthesizing it and acquiring its ¹H NMR, ¹³C NMR, and FT-IR spectra. sciencepublishinggroup.com The correlation between the predicted and experimental values serves as a strong validation of the computed structural and electronic features of the molecule.
The table below illustrates how experimental data for a related compound can be presented. A full validation study would compare such experimental values with computationally predicted shifts for this compound.
| Compound | Technique | Reported Chemical Shifts (δ, ppm) or Mass (m/z) |
|---|---|---|
| 2-(1H-pyrrol-1-yl)aniline rsc.org | ¹H NMR (400 MHz, CDCl₃) | 7.16-7.12 (m, 2H), 6.82 (t, J = 2.1 Hz, 2H), 6.79-6.75 (m, 2H), 6.33 (t, J = 2.0, 2H), 3.68 (s, 2H) |
| 2-(1H-pyrrol-1-yl)aniline rsc.org | ¹³C NMR (100 MHz, CDCl₃) | 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, 109.42 |
| 2-(1H-pyrrol-1-yl)aniline rsc.org | HRMS (M+H)⁺ | Calculated: 159.0917; Found: 159.0916 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Ligand-Target Interactions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net These models, once validated, can be used to predict the activity of new, unsynthesized compounds and to understand the molecular features that are critical for their function.
For a compound like this compound, QSAR models can be developed to predict its hypothetical interactions with various biological targets, such as enzymes or receptors. This is particularly relevant in drug discovery for generating hypotheses about a compound's potential efficacy or mechanism of action. nih.gov
QSAR Methodology:
Dataset Assembly: A QSAR study requires a training set of molecules with known biological activities against a specific target. For this compound, one might use a dataset of pyrrole-aniline derivatives tested for a particular effect (e.g., anticancer, antimicrobial). nih.gov
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, atom-pair counts), or 3D (e.g., molecular shape, electrostatic fields). researchgate.netresearchgate.net
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Orthogonal Projections to Latent Structures (OPLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). researchgate.net
Application to Pyrrole Derivatives: A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives successfully used QSAR to model their anticancer activity. nih.gov The resulting OPLS models identified key descriptors that influence cytotoxicity. researchgate.netnih.gov For example, certain topological and connectivity indices were found to be important, suggesting that the molecule's size, shape, and the spatial arrangement of lipophilic and hydrogen-bonding features are critical for activity. researchgate.net
By applying a similar, validated QSAR model, one could predict the hypothetical activity of this compound. The values of its specific molecular descriptors would be entered into the model's equation to generate a predicted activity value. This provides a rational basis for prioritizing the compound for further experimental testing against specific biological targets.
| Descriptor Type | Example Descriptor | Potential Influence on Hypothetical Activity |
|---|---|---|
| Topological | CATS2D_07_DL (Donor-Lipophilic at lag 07) | Correlates the spatial separation of hydrogen-bond donor and lipophilic regions, which can be crucial for receptor binding. researchgate.net |
| Constitutional | Molecular Weight | Relates to the overall size of the molecule, affecting its fit within a binding pocket. |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with a target protein. |
| Geometrical | Molecular Surface Area | Describes the molecule's shape and potential for steric interactions. |
Exploration of Academic and Research Applications
Development as Key Synthetic Intermediates for Advanced Heterocyclic Compounds
The structural framework of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline makes it an ideal starting material for the synthesis of a wide array of advanced heterocyclic compounds. These compounds are of significant interest due to their prevalence in biologically active molecules and functional materials.
Precursors for Polycyclic Nitrogen-Containing Systems
Research has demonstrated the utility of this compound and its derivatives as precursors for complex polycyclic systems containing nitrogen. These systems are often the core structures of pharmacologically active compounds. For instance, derivatives of this aniline (B41778) are used in the synthesis of pyrrolo[1,2-a]quinoxalines. mdpi.comunisi.it These quinoxaline (B1680401) derivatives are recognized as important heterocyclic skeletons with a range of biological activities, including antimalarial, anticancer, and anti-HIV properties. rsc.org The synthesis often involves a cyclocondensation reaction between the aminophenyl pyrrole (B145914) derivative and a suitable carbonyl compound, leading to the formation of the fused ring system. acs.org
One notable application is in the synthesis of pyrroloquinoxalino-fused compounds. metu.edu.tr The reaction of 2-(1H-pyrrol-1-yl)aniline derivatives with other reagents can yield complex fused systems. acs.org For example, an indium-catalyzed two-component reaction between 1-(2-aminophenyl)pyrroles and 2-propargyloxybenzaldehydes has been developed for the direct synthesis of 12bH-benzo unisi.itsemanticscholar.orgmetu.edu.trnih.govoxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines. acs.org This method is praised for its high atom- and step-economy, generating three new carbon-nitrogen and carbon-carbon bonds in a single operation. acs.org
Building Blocks for Functionalized Quinoxaline Derivatives
The aniline group in this compound is a key functional group for building quinoxaline rings. Quinoxalines are an important class of nitrogen-containing heterocycles that are structurally related to naphthalene (B1677914) and are found in many synthetic compounds with significant physicochemical and biological properties. rsc.org The synthesis of functionalized quinoxalines often involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. In this context, this compound can be considered a substituted o-phenylenediamine analogue where one of the amino groups is part of the pyrrole ring.
Various synthetic strategies have been developed to construct quinoxaline derivatives from aminophenyl pyrroles. nih.govresearchgate.net For instance, the Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, has been adapted for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) scaffolds. unisi.it Research has also explored the use of catalysts like p-dodecylbenzenesulfonic acid (p-DBSA) to facilitate the formation of the pyrroloquinoxalinic core under mild, green conditions. unisi.it Furthermore, metal-free, one-pot domino oxidative cyclization reactions of 2-(1H-pyrrol-1-yl)aniline with alkenes and alkynes, using iodine as a catalyst, have been reported for the synthesis of pyrrolo quinoxaline derivatives. rsc.org
Applications in Materials Science Research
The electronic properties inherent in the structure of this compound, arising from the electron-donating methoxy (B1213986) group and the aromatic pyrrole and aniline rings, make it a valuable component in the design of new organic materials for electronic and optical applications.
Design of Novel Optoelectronic Materials
Organic optoelectronic materials have garnered significant attention for their use in devices like thin-film transistors, solar cells, and light-emitting diodes. acs.org The pyrrole motif is a key component in many of these materials. thieme-connect.de The combination of the electron-rich pyrrole and aniline moieties in this compound suggests its potential as a building block for donor-acceptor type chromophores, which are fundamental to many optoelectronic applications. While direct studies on this specific compound might be limited, the broader class of pyrrole- and aniline-containing molecules is extensively researched for these properties. The synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which are promising dyes for organic electronics, highlights the utility of aniline precursors in creating electron-rich structures. unesp.br
Synthesis of Components for Organic Semiconductors and Conductive Polymers
Polypyrrole-based conductive materials are well-known for their applications in organic semiconductors. nih.gov The synthesis of N-substituted pyrroles from anilines is a common strategy to tune the properties of the resulting polymers. diva-portal.org The methoxy group on the aniline ring of this compound can influence the electronic properties, solubility, and processability of polymers derived from it. Research into the electropolymerization of N-substituted pyrroles demonstrates the feasibility of creating thin conductive polymer films from such monomers. diva-portal.org These materials are promising for the development of sustainable, biomass-based organic electronics. nih.gov
| Research Application Area | Key Synthetic Transformation | Resulting Compound Class | Potential Utility |
| Advanced Heterocyclic Compounds | Cyclocondensation Reactions | Polycyclic Nitrogen-Containing Systems (e.g., Pyrrolo[1,2-a]quinoxalines) | Biologically active agents (anticancer, antimalarial) mdpi.comrsc.org |
| Materials Science | Electropolymerization | Conductive Polymers (e.g., Substituted Polypyrroles) | Organic semiconductors, optoelectronic devices nih.govdiva-portal.org |
Contribution to Green Chemistry Methodologies
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. semanticscholar.org The synthesis and application of this compound and related compounds are increasingly being explored within the framework of green chemistry principles. For example, the use of eco-friendly and safe solvent systems like ethanol-water mixtures and energy-efficient techniques such as microwave irradiation have been employed in the synthesis of related heterocyclic compounds. nih.gov
Furthermore, the development of catalytic systems that are efficient and can be recycled is a cornerstone of green chemistry. The use of p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst for the synthesis of pyrrolo[1,2-a]quinoxalines in mild solvents like water or ethanol (B145695) is a prime example of a greener synthetic route. unisi.it Similarly, the use of indium trichloride (B1173362) as a catalyst for the one-pot synthesis of complex heterocyclic systems demonstrates a move towards more atom-economical and operationally simple procedures. acs.org The Clauson-Kaas reaction, a primary method for synthesizing N-substituted pyrroles, has also been adapted to run under catalyst-free conditions or in environmentally benign solvents like water, contributing to more sustainable chemical processes. nih.gov
Investigation of Environmentally Benign Synthetic Routes
The synthesis of N-substituted pyrroles, including this compound, has traditionally involved methods that are not always aligned with the principles of green chemistry. Consequently, a significant area of research has been the development of more environmentally benign synthetic pathways. These investigations focus on reducing or eliminating the use of hazardous solvents and reagents, and employing milder reaction conditions.
One of the most common methods for synthesizing N-aryl pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. orientjchem.org Research into greener alternatives for this reaction has explored several promising avenues:
Aqueous Media: The use of water as a solvent is highly desirable due to its low cost and non-toxic nature. beilstein-journals.org Studies have shown that the Paal-Knorr condensation can be effectively carried out in water, sometimes with the aid of a catalyst like iron(III) chloride, which is also a relatively benign and inexpensive option. beilstein-journals.org The synthesis of highly substituted pyrroles has also been achieved in aqueous media without a catalyst. tandfonline.com
Solvent-Free Conditions: Eliminating the solvent altogether is another key strategy in green chemistry. rsc.org The Paal-Knorr reaction has been successfully performed under solvent-free conditions, often with simple stirring at room temperature, to produce N-substituted pyrroles in excellent yields. rsc.org In some cases, microwave irradiation under solvent-free conditions, with a catalyst such as molecular iodine, has also proven effective. beilstein-journals.org
Alternative Catalysts: Research has focused on replacing hazardous acid catalysts with more environmentally friendly options. Inexpensive and commercially available aluminas have been used to catalyze the Paal-Knorr reaction with high yields. mdpi.com Iron-based catalysts are also gaining attention as they are earth-abundant and less toxic than many noble metal catalysts. rug.nl
Ultrasound and Microwave-Assisted Synthesis: The use of alternative energy sources like ultrasound and microwaves can lead to significantly shorter reaction times and increased yields, contributing to a more efficient and greener process. beilstein-journals.orgtandfonline.com Microwave-assisted synthesis of N-substituted pyrroles in water without a catalyst has been reported with high yields. beilstein-journals.org
While these studies often use a range of anilines, the principles are directly applicable to the synthesis of this compound. The presence of the methoxy and pyrrole groups on the aniline ring can influence reactivity, but the overarching green chemistry approaches remain relevant. mdpi.comrug.nl
Table 1: Comparison of Greener Synthetic Conditions for N-Aryl Pyrroles
| Method | Catalyst | Solvent | Conditions | Yield Range | Reference |
| Paal-Knorr | Iron(III) chloride | Water | 60°C | 74-98% | beilstein-journals.org |
| Paal-Knorr | None | None | Room Temp | Excellent | rsc.org |
| Paal-Knorr | CATAPAL 200 (Alumina) | None | 60°C | 68-97% | mdpi.com |
| Microwave-assisted | None | Water | Microwave | 81-99% | beilstein-journals.org |
| Iron-catalyzed | Iron Complex | Toluene | 120°C | 37-80% | rug.nl |
Atom Economy and Reaction Efficiency Studies
In the context of sustainable chemistry, atom economy and reaction efficiency are crucial metrics. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Paal-Knorr synthesis of pyrroles is an example of a reaction with high atom economy, as the main byproduct is water. orientjchem.orgorganic-chemistry.org
Recent advancements in synthetic methodologies for pyrrole derivatives have also focused on improving reaction efficiency, which is often measured by the chemical yield. For the synthesis of N-aryl pyrroles, including those with methoxy substituents, a variety of conditions have been reported with good to excellent yields. For example, the reaction of aniline derivatives with 2,5-hexanedione (B30556) under high hydrostatic pressure without a catalyst has yielded N-aryl pyrroles in high yields (50-95%), accommodating a range of functional groups. researchgate.net
The synthesis of related compounds provides insight into the expected efficiency for the production of this compound. For instance, the synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole from 4-methoxyaniline and 2,5-hexanedione using an iron-based catalyst resulted in an 80% isolated yield. rug.nl In another study, a continuous flow synthesis of N-substituted pyrroles reported a 67% isolated yield for the p-methoxyaniline derivative. diva-portal.org The synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline derivatives, including those with methoxy groups, has also been reported with moderate to high yields, indicating efficient transformations of the core structure. nih.govacs.org
Table 2: Reported Yields for the Synthesis of Methoxy-Substituted N-Aryl Pyrroles and Related Compounds
| Compound | Reactants | Catalyst/Conditions | Yield | Reference |
| 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 4-Methoxyaniline, 2-Butyne-1,4-diol | Iron Complex | 80% | rug.nl |
| 1-(4-Methoxyphenyl)-1H-pyrrole | p-Methoxyaniline, 2,5-Dimethoxytetrahydrofuran (B146720) | Continuous Flow | 67% | diva-portal.org |
| 10-Methoxy-6-methyl-12bH-benzo tandfonline.comscispace.combeilstein-journals.orgrug.nloxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 4-Methoxy-2-(prop-2-ynyloxy)benzaldehyde, 2-(1H-pyrrol-1-yl)aniline | InCl3 | 47% | nih.gov |
| 1-(4-Amino-3-(1H-pyrrol-1-yl)phenyl)ethan-1-one | 1-(4-Nitro-3-(1H-pyrrol-1-yl)phenyl)ethan-1-one | Reduction | 81% | unisi.it |
Fundamental Studies in Aromaticity, Tautomerism, and Ring Strain in Heterocyclic Systems
The structure of this compound, which combines a pyrrole ring and a substituted aniline, makes it a valuable model compound for fundamental studies in heterocyclic chemistry.
Aromaticity: Pyrrole is a five-membered aromatic heterocycle where the nitrogen lone pair participates in the π-electron system to satisfy Hückel's rule (4n+2 π electrons). wikipedia.org Its aromatic character is less pronounced than that of benzene (B151609) but comparable to other heterocycles like furan (B31954) and thiophene. wikipedia.org The aromaticity of the pyrrole ring in this compound influences its reactivity, making it susceptible to electrophilic substitution, although it can also lead to polymerization under strongly acidic conditions. wikipedia.orgmsu.edu The aniline portion of the molecule also possesses aromaticity, and the interplay between the two aromatic rings is a subject of theoretical and experimental interest.
Tautomerism: Tautomerism, the interconversion of structural isomers, is a key concept in heterocyclic chemistry. For this compound, while the primary form is the aniline, the potential for other tautomeric forms, though likely less stable, can be considered, particularly in different chemical environments or in excited states. Studies on related heterocyclic systems, such as 1,2,4-triazoles and pyrrolidine-2,3-diones, demonstrate the importance of tautomeric equilibria in determining the chemical and biological properties of a molecule. bohrium.comresearchgate.net The study of tautomerism can be conducted using spectroscopic techniques like NMR in combination with theoretical calculations. researchgate.net
Ring Strain: Ring strain is a significant factor in the chemistry of cyclic compounds, particularly in smaller or bridged ring systems. msu.edu While the five-membered pyrrole ring and the six-membered benzene ring in this compound are relatively strain-free, the fusion of these rings into larger, more complex structures can introduce considerable strain. For example, studies on calix[n]pyrroles and other pyrrole-containing macrocycles and bicyclic systems have shown that ring strain can drive interesting chemical transformations, such as ring-expansion reactions. scispace.comresearchgate.netrsc.org Understanding the subtle conformational preferences and potential for strain in derivatives of this compound is crucial for designing new materials and molecules with specific three-dimensional structures.
Conclusion and Future Research Directions
Summary of Key Findings and Unanswered Questions Regarding 4-Methoxy-3-(1H-pyrrol-1-yl)aniline
Currently, detailed experimental studies specifically targeting this compound are limited in the publicly available scientific literature. Much of the existing information is derived from chemical supplier databases and studies on analogous compounds.
Key Findings (Inferred from Analogous Compounds):
The presence of the pyrrole (B145914) and aniline (B41778) moieties suggests potential for electropolymerization, leading to conductive polymers.
The amino group on the aniline ring offers a reactive site for various functionalizations, including amide bond formation and diazotization reactions.
The methoxy (B1213986) group, as an electron-donating group, is expected to influence the electronic properties and reactivity of the aniline ring.
Unanswered Questions:
What are the precise spectroscopic and crystallographic characteristics of this compound?
What are the most efficient and scalable synthetic routes to this specific isomer?
What are its specific electronic and photophysical properties?
What is its potential as a precursor for more complex heterocyclic systems?
Does it exhibit any significant biological activity, such as the tubulin polymerization inhibition seen in some related pyrrole derivatives? nih.gov
Proposed Avenues for Novel Synthetic Pathways
The synthesis of this compound can likely be achieved through modifications of established methods for N-arylation of pyrroles or amination of pyrrole-substituted aromatics.
Established Synthetic Approaches for Related Compounds:
A common method for the synthesis of N-arylpyrroles is the Clauson-Kaas reaction , which involves the reaction of an aniline with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic medium. nih.govrsc.org Another prominent method is the Paal-Knorr synthesis , reacting a 1,4-dicarbonyl compound with a primary amine. rsc.org
Proposed Novel Synthetic Pathways:
Palladium-Catalyzed Buchwald-Hartwig Amination: A promising route would involve the cross-coupling of 3-bromo-4-methoxyaniline (B105698) with pyrrole using a palladium catalyst and a suitable phosphine (B1218219) ligand. This method offers high functional group tolerance and is often used for the formation of C-N bonds.
Copper-Catalyzed Ullmann Condensation: An alternative approach is the copper-catalyzed reaction of 3-halo-4-methoxyaniline with pyrrole. While requiring higher reaction temperatures than palladium-catalyzed methods, it can be a cost-effective alternative.
Microwave-Assisted Synthesis: Investigating microwave-assisted Clauson-Kaas or Paal-Knorr reactions could significantly reduce reaction times and potentially improve yields of the target compound.
A comparative table of these proposed synthetic routes is presented below:
| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |
| Buchwald-Hartwig Amination | 3-bromo-4-methoxyaniline, pyrrole, Pd catalyst, phosphine ligand, base | High functional group tolerance, mild reaction conditions | Cost of palladium catalyst and ligands |
| Ullmann Condensation | 3-halo-4-methoxyaniline, pyrrole, Cu catalyst, base | Lower catalyst cost | Harsher reaction conditions, potential for side reactions |
| Microwave-Assisted Clauson-Kaas | 4-Methoxy-3-nitroaniline (B184566) (precursor), 2,5-dimethoxytetrahydrofuran, acid | Rapid synthesis | Requires specialized microwave equipment, optimization of reaction parameters |
Recommendations for Advanced Spectroscopic and Computational Investigations
A thorough characterization of this compound is essential for understanding its properties and for quality control in its synthesis and applications.
Recommended Spectroscopic Analyses:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) studies are necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. rsc.org
Infrared (IR) and Raman Spectroscopy: These techniques will provide information about the vibrational modes of the functional groups present, such as the N-H and C-O stretches.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: These analyses will reveal the electronic absorption and emission properties, which are crucial for assessing its potential in optical applications.
Proposed Computational Studies:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the optimized geometry, electronic structure (HOMO/LUMO levels), and spectroscopic properties (NMR chemical shifts, IR frequencies). chemscene.com
Time-Dependent DFT (TD-DFT): This method can be employed to simulate the UV-Vis absorption spectrum and gain insight into the nature of the electronic transitions.
Molecular Docking: If potential biological targets are identified, molecular docking studies could predict the binding affinity and mode of interaction of this compound with these targets. nih.gov
The following table summarizes the key physicochemical properties available from online databases. ambeed.comchemsrc.comchemsrc.com
| Property | Value | Source |
| Molecular Formula | C11H12N2O | ambeed.com |
| Molecular Weight | 188.23 g/mol | ambeed.com |
| CAS Number | 137352-71-7 | bldpharm.com |
| Predicted LogP | 2.64930 | chemsrc.com |
| Predicted PSA (Polar Surface Area) | 40.18 Ų | chemscene.comchemsrc.com |
Potential for Development of New Chemical Probes and Functional Materials
The unique structure of this compound makes it a promising scaffold for the development of novel chemical probes and functional materials.
Fluorescent Probes: The conjugated π-system of the molecule suggests that it may possess inherent fluorescence. Modification of the aniline or pyrrole rings could lead to the development of fluorescent probes for detecting specific analytes or for use in cellular imaging.
Conducting Polymers: Aniline and pyrrole are well-known monomers for the synthesis of conducting polymers. The electropolymerization of this compound could lead to new polymeric materials with interesting electronic and optical properties, potentially for use in sensors or organic electronics.
Precursors for Complex Heterocycles: The amino group can serve as a handle for the construction of more complex fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, which have shown potential as SIRT6 activators. nih.gov The reaction with various aldehydes or ketones could lead to a diverse library of novel compounds. acs.org
Broader Impact on Synthetic Organic Chemistry and Heterocyclic Science
The systematic study of this compound and its derivatives can contribute significantly to the broader fields of synthetic organic chemistry and heterocyclic science.
Methodology Development: The pursuit of efficient synthetic routes to this molecule could lead to the development of new or improved catalytic systems for C-N bond formation.
Structure-Property Relationships: A detailed investigation of its physicochemical properties will contribute to a better understanding of the structure-property relationships in N-arylpyrrole systems. This knowledge can guide the design of new molecules with tailored electronic and optical properties.
Medicinal Chemistry Scaffolds: Given the biological activities observed in related compounds, such as the anticancer properties of some pyrrole derivatives, this compound represents a valuable starting point for the design and synthesis of new therapeutic agents. nih.gov For instance, some 4-methoxy pyrrole derivatives have shown promise as proton pump inhibitors. google.com
Q & A
Q. What are the optimized synthetic routes for 4-Methoxy-3-(1H-pyrrol-1-yl)aniline, and how do steric effects influence yield?
The compound can be synthesized via Ullmann-type coupling, analogous to methods used for 4-(1H-pyrrol-1-yl)aniline. Key steps include reacting 3-methoxy-4-iodoaniline with pyrrole in the presence of CuI, K₂CO₃, and dimethylethylenediamine (DMEDA) in DMF under argon . Challenges arise from steric hindrance due to the methoxy and pyrrole groups, which reduce yields (typically ~50%). Optimization involves adjusting catalyst loading (5–10 mol%), reaction time (12–24 hours), and temperature (80–110°C). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane eluents.
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ullmann Coupling | CuI | DMF | 110 | 50 |
| Microwave-Assisted | – | – | – | – |
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ ~3.8 ppm, pyrrole protons at δ ~6.5–7.0 ppm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₁H₁₂N₂O; calc. 188.21 g/mol).
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in regiochemistry (e.g., distinguishing 3-pyrrole vs. 4-pyrrole substitution) . Challenges include obtaining single crystals due to the compound’s low melting point.
Advanced Research Questions
Q. How does this compound participate in heterocyclic synthesis, and what mechanistic insights exist?
The compound serves as a precursor for pyrrolo[1,2-a]quinoxalines via condensation with α-hydroxy acids or aldehydes. For example, reacting with lactic acid and tert-butyl hydroperoxide (TBHP) generates aldehydes in situ, followed by cyclization to form fused heterocycles . The mechanism involves:
- Step 1 : Aldehyde formation via oxidative decarboxylation.
- Step 2 : Imine formation with the aniline’s amine group.
- Step 3 : Intramolecular cyclization and oxidation to yield the quinoxaline core. Key factors include TBHP concentration (4.0 equiv.) and solvent choice (DMSO enhances reactivity). Yields range from 38–76%, with electron-withdrawing groups on the aniline ring reducing efficiency.
Q. What are its electrochemical properties, and how are they exploited in biosensor design?
Electropolymerization of derivatives (e.g., 3-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline) on indium tin oxide (ITO) surfaces creates conductive polymers for biosensors. Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ reveals redox peaks at +0.8 V (oxidation) and −0.3 V (reduction) vs. Ag/AgCl . Functionalization with peptides (e.g., RGD via EDC chemistry) enhances cell adhesion studies. Critical parameters:
- Monomer concentration: 1–5 mM.
- Scan rate: 50–100 mV/s for uniform film formation.
Q. How do metal-free vs. metal-catalyzed reaction conditions affect its reactivity?
- Metal-Free : TBHP or acetic acid catalyzes oxidative cyclization, favoring green chemistry but requiring longer reaction times (24–48 hours) .
- Metal-Catalyzed : Au(I) or Cu(I) accelerates Mannich-type reactions (e.g., coupling with alkynylbenzaldehydes), achieving >90% yields in 12 hours . Trade-offs include catalyst cost vs. environmental impact.
| Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Metal-Free (TBHP) | – | 24 | 76 |
| Au(I)-Catalyzed | AuCl | 12 | 96 |
Data Contradictions and Resolution
- Synthetic Yields : Microwave-assisted methods (hypothesized in for tetrazole analogs) may improve yields but lack experimental validation for pyrrole derivatives.
- Regioselectivity : Conflicting reports on substitution patterns (e.g., 3-pyrrole vs. 4-pyrrole) require crystallographic confirmation to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
